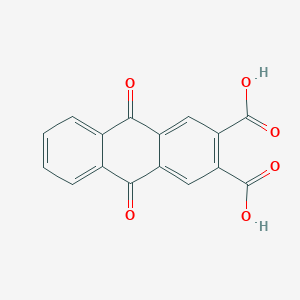

Anthraquinone-2,3-dicarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9,10-dioxoanthracene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHVQIKBLXBIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394930 | |

| Record name | Anthraquinone-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27485-15-0 | |

| Record name | Anthraquinone-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone-2,3-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of Anthraquinone-2,3-dicarboxylic Acid

An In-Depth Technical Guide to the Physicochemical Properties of Anthraquinone-2,3-dicarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Anthraquinone Derivative

This compound (AQDCA) is a prominent member of the anthraquinone family, a class of aromatic organic compounds known for their distinctive yellow color and wide-ranging applications.[1] With the IUPAC name 9,10-dioxoanthracene-2,3-dicarboxylic acid, this molecule is characterized by a tricyclic aromatic core with two ketone groups and two adjacent carboxylic acid functional groups.[2] This unique substitution pattern imparts a set of physicochemical properties that make it a valuable building block in medicinal chemistry, materials science, and chemical synthesis.

Anthraquinones have a long history of use, from natural dyes to laxatives and anti-inflammatory agents.[3] Modern research has expanded their utility, identifying them as privileged scaffolds in drug discovery, particularly for targeting nucleotide-binding proteins.[4] AQDCA, specifically, has garnered attention as a versatile ligand for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a crucial intermediate in the development of novel therapeutics.[5][6][7] This guide provides a comprehensive exploration of the core physicochemical properties of AQDCA, offering field-proven insights and experimental context for its effective application in research and development.

Caption: Chemical Structure of this compound.

Core Physicochemical Characteristics

The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. For AQDCA, these characteristics influence its solubility, reactivity, and suitability for various analytical and synthetic procedures. The key quantitative properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₈O₆ | [2][8][9] |

| Molecular Weight | 296.23 g/mol | [2][8][9] |

| Appearance | White to light yellow/green powder/crystal | [9][10] |

| Melting Point | 342 °C | [11][12] |

| Boiling Point | 627.0 ± 55.0 °C at 760 mmHg | [12] |

| Density | 1.6 ± 0.1 g/cm³ | [12] |

| XLogP3 | 1.9 | [2][12] |

| Purity (Typical) | >98.0% (HPLC) | [9][10][11] |

Solubility Profile

The solubility of AQDCA is a critical parameter for its application in both synthesis and biological assays. As expected from its polycyclic aromatic structure, it is poorly soluble in water.[1] However, the presence of two carboxylic acid groups means its solubility is highly pH-dependent. In alkaline solutions, deprotonation of the carboxylic acids to form carboxylate salts significantly enhances aqueous solubility. While specific quantitative data in various solvents is sparse, it is generally soluble in hot organic solvents.[1] For many anthraquinone derivatives, solubility in supercritical fluids like carbon dioxide has also been explored, which is relevant for modern "green" chemistry processes such as dyeing.[13]

Acid-Base Properties (pKa)

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity, purity, and structural characteristics of AQDCA.

-

UV-Visible Spectroscopy: Anthraquinones are chromophoric and exhibit characteristic absorption bands in the UV-visible region. The parent anthraquinone molecule in ethanol shows strong absorption peaks around 251 nm, with other bands appearing at higher wavelengths.[15][16] The exact position (λmax) and intensity (molar extinction coefficient, ε) of these bands for AQDCA will be influenced by the carboxylic acid substituents and the solvent used. UV-Vis spectroscopy is the cornerstone for quantitative analysis, such as determining concentration in solubility studies. The spectrum of anthraquinone derivatives can be sensitive to pH, reflecting the protonation state of the acidic groups.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of AQDCA is expected to show strong, characteristic absorption bands for:

-

C=O (Ketone): Stretching vibrations for the quinone carbonyls.

-

C=O (Carboxylic Acid): Stretching vibrations for the acid carbonyls.

-

O-H (Carboxylic Acid): A broad stretching band characteristic of the hydroxyl group in the dimerized acid form.

-

C=C: Aromatic ring stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The aromatic protons on the anthraquinone core would appear as multiplets in the downfield region of the spectrum. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (both quinone and carboxylic acid), the aromatic carbons bearing substituents, and the unsubstituted aromatic carbons.

-

Experimental Protocols & Methodologies

To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols.

Protocol 1: Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of finely powdered, dry AQDCA is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range should be narrow. A standard reference, such as pure anthraquinone (m.p. 284-286 °C), can be used for apparatus calibration.[18]

Caption: Experimental workflow for melting point determination.

Protocol 2: UV-Vis Spectrophotometric Analysis for Quantification

This protocol is fundamental for solubility studies or reaction monitoring.

-

Stock Solution Preparation: Accurately weigh a small amount of AQDCA and dissolve it in a suitable solvent (e.g., DMSO or a buffered aqueous solution where it is soluble) in a Class A volumetric flask to create a stock solution of known concentration.

-

Standard Curve Generation: Prepare a series of dilutions from the stock solution to create standards of decreasing, known concentrations.

-

Spectral Scan: Measure the UV-Vis absorbance spectrum of one of the standards to identify the wavelength of maximum absorbance (λmax).

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Calibration: Plot a graph of absorbance versus concentration. The resulting Beer-Lambert plot should be linear, and its slope is used for calculating the concentration of unknown samples.

-

Unknown Sample Analysis: Measure the absorbance of the unknown sample at λmax and use the calibration curve to determine its concentration.

Synthesis, Reactivity, and Applications

Synthesis Pathways

While multiple synthetic routes exist for anthraquinone derivatives, a common industrial method for the parent scaffold involves the Friedel-Crafts reaction of benzene with phthalic anhydride.[1] Specific derivatives like AQDCA are often synthesized from appropriately substituted precursors. One documented route involves the reaction of benzophenone-2,4,5-tricarboxylic acid with sulfuric acid at elevated temperatures.[8]

Caption: A representative synthesis pathway for AQDCA.

Reactivity and Role in Materials Science

The dicarboxylic acid functionality makes AQDCA an excellent bidentate ligand. This property is expertly exploited in coordination chemistry and materials science. It can react with metal ions (like zinc or manganese) under hydrothermal conditions to form Metal-Organic Frameworks (MOFs).[5] In these structures, the AQDCA molecules act as organic "linkers" that connect metal centers, creating extended one-, two-, or three-dimensional porous networks. These MOFs are being investigated for advanced applications, such as cathode materials for lithium-ion batteries, where the framework structure can help stabilize the electrochemically active anthraquinone core and prevent its dissolution in the electrolyte.[5]

Significance in Drug Discovery

The anthraquinone scaffold is a recurring motif in many biologically active compounds, including several anticancer drugs (e.g., doxorubicin).[7] These molecules often exert their effects by intercalating into DNA or inhibiting key enzymes like topoisomerases. AQDCA serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active anthraquinone derivatives.[6][7] Its physicochemical properties, such as its defined geometry and potential for hydrogen bonding, are critical for designing molecules that can fit into the active sites of protein targets. The development of amine-reactive NHS esters of anthraquinone carboxylic acids, for instance, allows for the covalent labeling of proteins and nucleic acids, turning the anthraquinone core into an electroactive reporter for biosensing applications.[19]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][10]

Precautionary Measures:

-

Wash skin thoroughly after handling.[10]

-

Wear protective gloves, eye protection, and face protection.[10]

-

If on skin, wash with plenty of soap and water.[10]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If skin or eye irritation persists, seek medical advice.[10]

This compound is intended for laboratory research and development purposes only.[10]

Conclusion

This compound is a molecule of significant scientific interest, bridging the fields of materials science and medicinal chemistry. Its well-defined structure is complemented by a set of key physicochemical properties—a high melting point indicative of thermal stability, pH-dependent solubility crucial for processing, and a rich spectroscopic signature for characterization. The dual carboxylic acid groups are the key to its functionality, enabling its use as a versatile linker in the construction of advanced materials like MOFs and providing reactive handles for the synthesis of complex pharmaceutical agents. A thorough understanding of these foundational properties, grounded in robust experimental methodology, is essential for any scientist or researcher aiming to unlock the full potential of this valuable chemical compound.

References

- Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion B

- This compound synthesis. ChemicalBook.

- This compound, 1G - A1681-1G. Lab Pro Inc.

- This compound | C16H8O6 | CID 3678091. PubChem.

- This compound. CymitQuimica.

- Melting point standard 283-286°C analytical standard. Sigma-Aldrich.

- Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correl

- This compound, 1G. Labscoop.

- This compound. Dayang Chem (Hangzhou) Co.,Ltd.

- Anthraquinones As Pharmacological Tools and Drugs. (2016). PubMed.

- Anthraquinone. Oregon Medical Laser Center.

- Anthraquinone-2-Carboxylic Acid: Properties, Applications, and Benefits for Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. TCI Chemicals.

- Anthraquinone-2-carboxylic acid NHS ester (AQI SE). emp BIOTECH.

- Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. (2017).

- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. (2012). PubMed.

- Anthraquinone. Wikipedia.

- UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye in different media.

- 9,10-Anthraquinone. PhotochemCAD.

- Ionization Constants of Organic Acids.

Sources

- 1. Anthraquinone - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H8O6 | CID 3678091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound, 1G | Labscoop [labscoop.com]

- 11. labproinc.com [labproinc.com]

- 12. echemi.com [echemi.com]

- 13. mdpi.com [mdpi.com]

- 14. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 15. omlc.org [omlc.org]

- 16. PhotochemCAD | 9,10-Anthraquinone [photochemcad.com]

- 17. researchgate.net [researchgate.net]

- 18. 融点スタンダード283~286°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 19. empbiotech.com [empbiotech.com]

The Structural Architecture of Anthraquinone Carboxylic Acids: A Technical Guide for Researchers

An In-depth Exploration of Crystalline Packing and Intermolecular Forces for Drug Development and Materials Science

Introduction: The Enduring Relevance of the Anthraquinone Scaffold

The anthraquinone core, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have long been utilized as dyes and pigments, and more recently, have garnered significant attention for their therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] The functionalization of the anthraquinone skeleton with carboxylic acid moieties dramatically influences its physicochemical properties, such as solubility and its ability to participate in specific intermolecular interactions. These interactions are paramount in determining the crystal structure, which in turn governs critical pharmaceutical attributes like dissolution rate, stability, and bioavailability. For material scientists, the rigid and planar nature of the anthraquinone core, combined with the coordinating capabilities of carboxylic acid groups, makes these molecules exceptional building blocks for the rational design of functional crystalline materials, such as Metal-Organic Frameworks (MOFs).[3]

This technical guide provides a comprehensive analysis of the crystal structure of anthraquinone carboxylic acids, with a detailed case study on Anthraquinone-2-carboxylic acid. We will delve into the subtle interplay of intermolecular forces that dictate the crystalline architecture and discuss how these principles can be extrapolated to its dicarboxylic acid analogue, Anthraquinone-2,3-dicarboxylic acid. Furthermore, we will explore the synthesis of these compounds and their application as ligands in the construction of novel metal-organic frameworks.

Case Study: The Crystal Structure of Anthraquinone-2-carboxylic Acid

A recent study employing synchrotron X-ray powder diffraction has elucidated the crystal structure of Anthraquinone-2-carboxylic acid, providing valuable insights into its solid-state organization.[4][5]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₅H₈O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7942(2) |

| b (Å) | 13.266(5) |

| c (Å) | 22.835(15) |

| α (°) | 73.355(30) |

| β (°) | 89.486(6) |

| γ (°) | 86.061(1) |

| Volume (ų) | 1098.50(7) |

| Z | 4 |

Table 1: Crystallographic data for Anthraquinone-2-carboxylic acid.[2][4]

Molecular Packing and Intermolecular Interactions

The crystal structure of Anthraquinone-2-carboxylic acid is characterized by a herringbone arrangement of molecules.[5][6] A predominant feature of the packing is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.[7] Interestingly, the asymmetric unit contains two independent molecules, and the resulting hydrogen-bonded dimers are not centrosymmetric.[4][5] This indicates a subtle difference in the local environment of the two molecules that constitute the dimer.

Beyond the strong hydrogen bonds, the crystal packing is further stabilized by a network of weaker C-H···O interactions and π-π stacking interactions between the aromatic anthraquinone cores.[2] The molecules stack along the short a-axis, facilitating these crucial π-π interactions.[4][6] The interplay of these forces—strong, directional hydrogen bonds and weaker, dispersive π-π and C-H···O interactions—is a hallmark of crystal engineering with aromatic carboxylic acids.

Caption: Key intermolecular interactions governing the crystal packing of Anthraquinone-2-carboxylic acid.

Extrapolating to this compound: A Structural Hypothesis

While a dedicated single-crystal structure of pure this compound is not publicly available, we can hypothesize its packing based on the principles observed in its mono-carboxylic counterpart and other dicarboxylic acids. The presence of a second carboxylic acid group at the 3-position introduces the potential for more extensive and varied hydrogen bonding networks.

Instead of simple dimers, we can anticipate the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheets. The specific arrangement will be a delicate balance between the formation of strong O-H···O bonds and the optimization of π-π stacking and C-H···O interactions for the anthraquinone cores. The increased number of hydrogen bond donors and acceptors could lead to a more complex and potentially polymorphic crystalline landscape.

Synthesis of Anthraquinone Carboxylic Acids: Experimental Protocols

The synthesis of anthraquinone carboxylic acids typically involves the cyclization of a suitably substituted 2-benzoylbenzoic acid precursor.

Protocol 1: General Synthesis of the Anthraquinone Core via Friedel-Crafts Acylation and Cyclization

This two-step process is a foundational method for creating the anthraquinone scaffold.

Caption: General workflow for the synthesis of the anthraquinone core.

Step 1: Friedel-Crafts Acylation to form 2-Benzoylbenzoic Acid

-

In a reaction vessel equipped with a stirrer and a reflux condenser, suspend phthalic anhydride and an equimolar amount of the desired benzene derivative in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Cool the mixture in an ice bath and slowly add 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

Isolate the resulting 2-benzoylbenzoic acid derivative by filtration, wash with water, and recrystallize from a suitable solvent.

Step 2: Intramolecular Cyclization to form Anthraquinone

-

Carefully add the 2-benzoylbenzoic acid derivative to an excess of concentrated sulfuric acid or fuming sulfuric acid.

-

Heat the mixture to 100-120 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The anthraquinone derivative will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.[8]

Protocol 2: Synthesis of this compound

A reported synthesis of this compound involves the cyclization of Benzophenone-2,4,5-tricarboxylic acid.[9]

-

Reactants: Benzophenone-2,4,5-tricarboxylic acid, sulfuric acid.

-

Conditions: Heat the mixture at 120-130 °C for 3 hours.

-

Work-up: The reaction is likely worked up by cooling and pouring the mixture onto ice, followed by filtration and washing of the precipitated product.

-

Yield: A yield of 88% has been reported for this transformation.[9]

This compound in Metal-Organic Frameworks (MOFs)

The two carboxylic acid groups of this compound (H₂AQDC) make it an excellent ligand for the construction of MOFs.[3] These frameworks are highly crystalline materials with porous structures, making them promising for applications in gas storage, catalysis, and as electrode materials in batteries.

A study has shown that H₂AQDC reacts with zinc and manganese acetates under hydrothermal conditions to form a one-dimensional (1D) linear coordination polymer with zinc (ZnAQDC) and a two-dimensional (2D) layered structure with manganese (MnAQDC).[3]

In the ZnAQDC structure, each Zn²⁺ ion is coordinated by three oxygen atoms from three different H₂AQDC ligands and two water molecules, leading to the formation of a 1D chain.[3] This demonstrates how the dicarboxylic acid ligand can bridge metal centers to create extended structures. The specific coordination environment and resulting dimensionality are crucial for the material's properties.

Caption: Synthesis of MOFs using this compound as a ligand.

Conclusion and Future Outlook

The crystal structures of anthraquinone carboxylic acids are governed by a sophisticated interplay of strong, directional hydrogen bonds and weaker, yet significant, π-π and C-H···O interactions. The detailed analysis of Anthraquinone-2-carboxylic acid provides a robust framework for understanding and predicting the solid-state behavior of this important class of molecules. While the crystal structure of this compound remains to be fully elucidated in its pure form, its successful use as a ligand in MOFs highlights its potential for the rational design of functional crystalline materials.

For researchers in drug development, a thorough understanding of the crystal engineering principles outlined here is crucial for controlling the solid-state properties of active pharmaceutical ingredients. For materials scientists, the predictable geometry and rich intermolecular interactions of anthraquinone carboxylic acids offer a versatile platform for the construction of novel materials with tailored architectures and functionalities. Future work should focus on obtaining high-quality single crystals of this compound to experimentally verify the predicted hydrogen bonding motifs and to explore its potential polymorphism, which could open new avenues for its application.

References

-

Ens, T. M., Kaduk, J. A., Dosen, A., & Blanton, T. N. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Powder Diffraction, 39(1), 1-7. [Link]

-

ResearchGate. (n.d.). The crystal structure of anthraquinone-2-carboxylic acid, viewed down... [Image]. Retrieved from [Link]

-

ResearchGate. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]

-

Kaduk, J. A., et al. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Powder Diffraction, 1-7. [Link]

-

Cambridge University Press & Assessment. (2024). NEW DIFFRACTION DATA Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]

-

MDPI. (2021). Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. Molecules, 26(11), 3429. [Link]

-

PubMed. (2021). Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. [Link]

-

MDPI. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. Molecules, 28(9), 3749. [Link]

-

EXPERIMENT (13) Preparation of anthraquinone. (n.d.). [Link]

-

YouTube. (2020, December 17). Anthraquinone : Organic synthesis. [Link]

-

ResearchGate. (n.d.). Chemical structures of anthraquinone derivatives (a). The intrinsic... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Top view of two neighboring molecules of compound (I) along the stacking direction. [Image]. Retrieved from [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. [Link]

-

Organic Syntheses Procedure. (n.d.). The - p-toluyl-o-benzoic acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cambridge.org [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 (Journal Article) | OSTI.GOV [osti.gov]

- 5. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Anthraquinone-2,3-dicarboxylic Acid

This guide provides a comprehensive exploration of the spectroscopic characterization of Anthraquinone-2,3-dicarboxylic Acid, a pivotal molecule in the development of advanced materials such as Metal-Organic Frameworks (MOFs).[1][2] For researchers, chemists, and professionals in drug development, a precise understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, offering empirical data to validate molecular structure, purity, and electronic behavior.[3][4] This document delves into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this specific anthraquinone derivative.

Molecular Structure and Spectroscopic Correlation

This compound possesses a rigid, planar anthraquinone core functionalized with two carboxylic acid groups on one of its aromatic rings. This substitution pattern breaks the symmetry of the parent anthraquinone molecule, leading to a more complex and informative spectroscopic signature. The following analyses are interpreted with reference to the atom numbering scheme presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR reveals the electronic environment of hydrogen atoms. In this molecule, the aromatic protons are key reporters. The electron-withdrawing nature of the quinone and carboxylic acid groups deshields these protons, shifting their signals downfield. The protons on the unsubstituted ring (H5-H8) will resemble those of the parent anthraquinone, appearing as two distinct multiplets due to ortho and meta coupling.[5] The protons on the substituted ring (H1, H4) are chemically distinct and will appear as singlets, as they lack adjacent protons for splitting. The carboxylic acid protons are highly deshielded and acidic, typically appearing as a broad singlet at a very low field (>10 ppm), the position of which is sensitive to solvent and concentration.[6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic protons are readily exchanged in D₂O).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 300 MHz or higher field instrument.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5, H-8 | ~8.20 - 8.30 | Multiplet | - | 2H |

| H-6, H-7 | ~7.90 - 8.05 | Multiplet | - | 2H |

| H-1, H-4 | ~8.40 - 8.50 | Singlet | - | 2H |

| -COOH | >13.0 | Broad Singlet | - | 2H |

Note: Chemical shifts are estimates based on data for anthraquinone-2-carboxylic acid and related structures and may vary based on experimental conditions.[5][7]

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR maps the carbon skeleton. The presence of two types of carbonyl groups (quinone and carboxylic acid) provides distinct and easily identifiable signals at the downfield end of the spectrum. The quinone carbonyls (C9, C10) are typically found around 180-185 ppm.[4][8][9] The carboxylic acid carbons absorb slightly upfield, in the 165-170 ppm range.[6] The remaining 12 aromatic carbons will produce a series of signals in the 125-140 ppm region. Due to the molecule's C₂v symmetry, we expect to see 8 signals for the 16 carbons in the core structure.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Processing: Fourier transform and phase correct the resulting spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Quinone) | ~182 |

| C=O (Carboxylic Acid) | ~167 |

| Aromatic C (quaternary) | ~130 - 140 |

| Aromatic C-H | ~127 - 135 |

Note: Specific assignments require advanced 2D NMR techniques (like HSQC/HMBC), but the predicted regions are characteristic for the functional groups present.[8][9][10]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation. For this molecule, the most prominent features will be the absorptions from the O-H and C=O bonds. The carboxylic acid O-H bond exhibits a uniquely broad absorption band from 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.[6] The carbonyl region will be complex, showing strong absorptions for both the quinone C=O (~1675 cm⁻¹) and the carboxylic acid C=O (~1710 cm⁻¹).[4][6] Aromatic C=C and C-H stretches provide further confirmation of the core structure.

Caption: Workflow for solid-state IR spectroscopy using a KBr pellet.

Experimental Protocol: IR (KBr Pellet)

-

Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Interpretation: Identify the characteristic absorption frequencies and correlate them to the molecule's functional groups.

Characteristic IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C=O stretch (Quinone) | ~1675 | Strong, Sharp |

| C=C stretch (Aromatic) | 1400 - 1600 | Medium-Strong (multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule's extensive conjugated π-system.[3] Anthraquinones typically display two main types of absorption bands: high-intensity π → π* transitions in the UV region (<300 nm) from the aromatic system, and lower-intensity n → π* transitions, which can extend into the visible region, originating from the non-bonding electrons of the carbonyl oxygens.[3][11] The position and intensity of these bands are sensitive to substituents and the solvent environment.[12] The dicarboxylic acid groups are expected to cause a slight shift in the absorption maxima compared to the parent anthraquinone.

Caption: Electronic transitions in the anthraquinone chromophore.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.5 AU.

-

Measurement: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

-

Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 600 nm.

Predicted UV-Vis Absorption Data (in Ethanol)

| Transition Type | Approximate λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 280 | High |

| n → π | ~320 - 400 | Low |

Note: The exact λ_max values and molar absorptivity are highly dependent on the solvent used.[12][13]

Conclusion

The spectroscopic analysis of this compound provides a complete and self-validating picture of its molecular identity. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of key functional groups. IR spectroscopy offers definitive evidence for the carboxylic acid and quinone moieties through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy elucidates the electronic structure of the conjugated system. Together, these techniques form an indispensable toolkit for researchers, ensuring the structural integrity and purity of this vital chemical building block.

References

- Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.

- Al-Majedy, Y. K., et al. (2022). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science.

- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.).

- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. (n.d.). National Institutes of Health (NIH).

- Prahl, S. (2017). Anthraquinone. OMLC.

- ChemicalBook. (n.d.). ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 13C NMR spectrum.

- MDPI. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries.

- ChemicalBook. (n.d.). Anthraquinone(84-65-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). Anthraquinone(84-65-1) 13C NMR spectrum.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.

- ChemicalBook. (n.d.). anthraquinone-2-carboxylic acid(117-78-2)ir1.

- SpectraBase. (n.d.). Anthraquinone - Optional[13C NMR] - Chemical Shifts.

- CymitQuimica. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound 27485-15-0.

- SciSpace. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents.

- PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches.

- ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye.

- Chemsrc. (n.d.). anthraquinone-2,3-dicarboxylic anhydride.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 27485-15-0.

- SpectraBase. (n.d.). 2,3-Dihexyl anthraquinone - Optional[13C NMR] - Chemical Shifts.

- Labscoop. (n.d.). This compound, 1G.

- Sigma-Aldrich. (n.d.). Anthraquinone-2-carboxylic acid 98 117-78-2.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries | MDPI [mdpi.com]

- 2. This compound | 27485-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]

- 5. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 1H NMR [m.chemicalbook.com]

- 8. Anthraquinone(84-65-1) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 13C NMR spectrum [chemicalbook.com]

- 11. ikm.org.my [ikm.org.my]

- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. omlc.org [omlc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Anthraquinone-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Anthraquinone-2,3-dicarboxylic acid, a key intermediate and building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, possesses a thermal stability profile that is critical to its handling, storage, and application. This guide provides a comprehensive analysis of the thermal behavior of this compound, including its anticipated decomposition pathway and the analytical methodologies required for its characterization. Drawing upon established principles of organic chemistry and thermal analysis, this document offers field-proven insights and detailed experimental protocols to empower researchers in their drug development and material science endeavors.

Introduction to this compound

Anthraquinone and its derivatives are a class of aromatic compounds known for their high thermal and chemical stability.[1] This robustness is attributed to the fused aromatic ring system. This compound is of particular interest due to its bifunctional nature, imparted by the two carboxylic acid groups on the aromatic core. These functional groups provide sites for further chemical modification, making it a versatile precursor in organic synthesis. In the context of drug development, such molecules can be employed as linkers in complex drug delivery systems or as scaffolds for the synthesis of novel therapeutic agents. A thorough understanding of its thermal properties is paramount, as these will dictate the viable conditions for its synthesis, purification, and incorporation into final products.

Postulated Thermal Behavior and Decomposition Pathway

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, a scientifically sound decomposition pathway can be postulated based on the well-understood chemistry of aromatic dicarboxylic acids.[2][3] The proximity of the two carboxylic acid groups in the ortho position is the most significant structural feature influencing its initial thermal response.

Initial Decomposition Step: Anhydride Formation

It is anticipated that the primary and most facile thermal decomposition step for this compound is an intramolecular dehydration reaction to form the corresponding cyclic anhydride, Anthraquinone-2,3-dicarboxylic anhydride. This type of reaction is characteristic of 1,2-dicarboxylic acids and typically occurs at elevated temperatures.[3]

Caption: Proposed initial thermal decomposition step of this compound.

Subsequent Decomposition at Higher Temperatures

Following the formation of the anhydride, further heating is expected to induce more extensive fragmentation of the molecule. This would likely proceed via decarboxylation, with the loss of carbon dioxide (CO₂) and carbon monoxide (CO), leading to the formation of various smaller aromatic and polyaromatic hydrocarbon fragments. The highly stable anthraquinone core would require significant thermal energy to undergo complete decomposition.

Comprehensive Experimental Workflow for Thermal Analysis

To empirically validate the postulated decomposition pathway and to quantify the thermal stability of this compound, a multi-faceted analytical approach is essential. The following experimental protocols are designed to provide a comprehensive and self-validating characterization of the material's thermal properties.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the cornerstone experiment for determining the thermal stability and identifying gaseous decomposition products.

-

Instrument Preparation:

-

Ensure the TGA and mass spectrometer are calibrated and the transfer line is heated to prevent condensation of decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound into a ceramic or platinum TGA pan.

-

-

TGA Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300.

-

-

Data Analysis:

-

Analyze the TGA curve for the onset of decomposition, temperatures of maximum weight loss, and residual mass.

-

Correlate weight loss events with the evolution of specific gases detected by the MS (e.g., m/z 18 for H₂O, m/z 44 for CO₂, m/z 28 for CO).

-

Caption: Workflow for TGA-MS analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and to characterize the endothermic and exothermic events associated with decomposition.

-

Instrument Calibration:

-

Calibrate the DSC instrument using indium and zinc standards for temperature and enthalpy.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

-

DSC Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature above the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Identify the melting point (endothermic peak).

-

Characterize any exothermic or endothermic peaks associated with decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is invaluable for identifying a broader range of semi-volatile and non-volatile decomposition products.[4]

-

Sample Preparation:

-

Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

-

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: Perform sequential pyrolysis at different temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different fragments as a function of temperature.

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: A suitable temperature gradient to separate the pyrolysis products (e.g., start at 40 °C, ramp to 300 °C).

-

MS Detection: Electron ionization with a full scan range.

-

-

Data Analysis:

-

Identify the separated compounds in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

-

Anticipated Quantitative Data

Based on the postulated decomposition pathway and experience with similar compounds, the following is a summary of the expected thermal analysis data for this compound.

| Parameter | Analytical Technique | Expected Observation |

| Melting Point | DSC | Sharp endothermic peak, likely above 300 °C. |

| Initial Weight Loss | TGA | Onset around 200-250 °C, corresponding to the loss of one water molecule (approx. 6.1% weight loss). |

| Anhydride Formation | TGA-MS | Evolution of water (m/z 18) during the initial weight loss step. |

| Major Decomposition | TGA | Onset at higher temperatures (>350 °C), with significant weight loss. |

| Decomposition Products | TGA-MS, Py-GC-MS | Evolution of CO₂ (m/z 44) and CO (m/z 28) at higher temperatures. Py-GC-MS would likely identify smaller aromatic fragments. |

Implications for Drug Development

The thermal stability of this compound has significant implications for its use in pharmaceutical applications:

-

Storage and Handling: The high thermal stability of the anthraquinone core suggests that the compound is likely to be stable under normal storage conditions. However, prolonged exposure to elevated temperatures should be avoided to prevent the slow formation of the anhydride.

-

Formulation and Manufacturing: The temperatures at which dehydration and subsequent decomposition occur are critical parameters for processes such as milling, granulation, and tableting. The data from thermal analysis will inform the maximum processing temperatures to prevent degradation of the active substance or excipient.

-

Chemical Synthesis: When used as a starting material, the thermal stability will dictate the reaction conditions that can be employed without causing unwanted side reactions.

Conclusion

While direct experimental data for the thermal decomposition of this compound is sparse, a robust understanding of its likely behavior can be derived from the principles of organic chemistry and the analysis of related compounds. The primary decomposition pathway is postulated to be an initial intramolecular dehydration to form the corresponding anhydride, followed by decarboxylation and fragmentation at higher temperatures. The comprehensive experimental workflow detailed in this guide provides a clear and reliable path for the empirical determination of its thermal properties. For professionals in drug development and material science, a thorough characterization of the thermal stability of such key building blocks is an indispensable step in ensuring the quality, safety, and efficacy of the final product.

References

-

American Chemical Society. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]

-

ResearchGate. (2025). Evaluation of thermal stability of quinones by thermal analysis techniques. [Link]

-

PubMed. (1993). Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. [Link]

-

PubMed. (2014). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. [Link]

Sources

An In-depth Technical Guide to Anthraquinone-2,3-dicarboxylic Acid: Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinone-2,3-dicarboxylic acid, a key derivative of the anthraquinone scaffold, is a molecule of significant interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and current and potential applications. With a focus on scientific integrity, this document delves into the established use of this compound as a linker in metal-organic frameworks (MOFs) and explores its prospective role in drug discovery, drawing parallels with the broader class of biologically active anthraquinones. While detailed biological data on this specific dicarboxylic acid derivative remains an area for future research, this guide offers a foundational understanding for researchers looking to explore its potential.

Core Identification and Physicochemical Properties

This compound is a polycyclic aromatic organic compound characterized by a central anthraquinone core with two carboxylic acid groups attached to the 2 and 3 positions.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 9,10-dioxoanthracene-2,3-dicarboxylic acid | [1] |

| CAS Number | 27485-15-0 | [2][3] |

| Molecular Formula | C₁₆H₈O₆ | [2][3] |

| Molecular Weight | 296.23 g/mol | [3] |

| Appearance | White to light yellow to green powder/crystal | [2] |

| Melting Point | 342 °C | |

| Purity | >98.0% (HPLC) | [2] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several routes, with the cyclization of a substituted benzophenone being a notable method.

Synthesis from Benzophenone-2,4,5-tricarboxylic Acid

A documented method for the synthesis of this compound involves the intramolecular cyclization of benzophenone-2,4,5-tricarboxylic acid.[4][5] This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Reaction Scheme:

Figure 1: Synthesis of this compound. A high-yield synthesis route from a substituted benzophenone.

Experimental Protocol (Conceptual):

-

Reactant Preparation: A precise molar quantity of benzophenone-2,4,5-tricarboxylic acid is weighed and placed in a reaction vessel suitable for high-temperature reactions with strong acids.

-

Reaction Setup: Concentrated sulfuric acid is carefully added to the reaction vessel. The mixture is stirred to ensure homogeneity.

-

Heating and Reaction: The reaction mixture is heated to a temperature range of 120-130 °C and maintained for approximately 3 hours with continuous stirring. The progress of the reaction can be monitored using an appropriate analytical technique such as thin-layer chromatography.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the crude product. The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation (cyclization) by protonating a carbonyl group and promoting the electrophilic attack of the aromatic ring.

-

Elevated Temperature: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Potential Synthesis via Oxidation of 2,3-Dimethylanthraquinone

Another plausible, though less explicitly documented, synthetic route is the oxidation of 2,3-dimethylanthraquinone. The methyl groups on the anthraquinone core are susceptible to oxidation to carboxylic acids using strong oxidizing agents.

Reaction Scheme:

Figure 2: Potential Oxidation Route. A conceptual pathway for the synthesis of this compound.

Applications in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

One of the most well-defined applications of this compound is in the field of materials science, specifically as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[2] The rigid structure of the anthraquinone core and the presence of two carboxylate groups make it an excellent candidate for constructing porous, crystalline materials.

Workflow for MOF Synthesis:

Figure 3: MOF Synthesis Workflow. A general schematic for the synthesis of MOFs using this compound as an organic linker.

The resulting MOFs can have potential applications in areas such as gas storage, catalysis, and as electrode materials for batteries.

Potential in Drug Discovery and Development: An Extrapolation from the Anthraquinone Class

While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of anthraquinone derivatives has been extensively studied for its therapeutic potential, particularly in oncology.[4][6]

The Anthraquinone Scaffold in Anticancer Therapy

Many clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone, feature the anthraquinone core. The planar nature of this tricycle allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cancer cell death.[4] Furthermore, some anthraquinone derivatives are known to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication.[4]

Potential Mechanisms of Action

Based on the known activities of related compounds, several potential mechanisms of action for this compound can be hypothesized, warranting further investigation:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system could facilitate DNA intercalation, while the dicarboxylic acid side chains might influence binding affinity and specificity.

-

Modulation of Signaling Pathways: Various anthraquinone derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression. For instance, some derivatives affect the SIRT1/p53 pathway, while others influence the NLRP3 inflammasome signaling pathway. Further research is needed to determine if this compound has similar effects.

Illustrative Signaling Pathway Potentially Targeted by Anthraquinones:

Figure 4: Potential Anticancer Mechanism. A simplified diagram illustrating the potential mechanism of action for anthraquinone derivatives in cancer cells.

Future Directions and Conclusion

This compound is a molecule with established utility in materials science and considerable, yet underexplored, potential in the life sciences. The primary challenge for its advancement in drug discovery is the current lack of specific biological data. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific cytotoxic, antimicrobial, and other biological activities of this compound.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies will be crucial to identify its molecular targets and affected signaling pathways.

-

Development of Derivatives: The dicarboxylic acid groups provide convenient handles for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Malik, E., & Müller, C. E. (2016). Anthraquinones as Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C16H8O6 | CID 3678091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of Anthraquinone-2,3-dicarboxylic Acid

An In-depth Technical Guide to Anthraquinone-2,3-dicarboxylic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond basic data to offer field-proven insights into its synthesis, properties, and applications, ensuring a deep understanding of its scientific utility.

Core Chemical Identity

This compound is an organic compound built upon the anthraquinone core, which is a tricyclic aromatic ketone. The addition of two carboxylic acid groups at the 2 and 3 positions of one of the outer benzene rings imparts specific reactivity and functionality, making it a valuable precursor in advanced synthesis.

Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance. The IUPAC name, 9,10-dioxoanthracene-2,3-dicarboxylic acid, precisely describes its molecular structure[1].

| Identifier | Value |

| Molecular Formula | C₁₆H₈O₆[1][2][3][4][5] |

| Molecular Weight | 296.23 g/mol [1][2][3][4][5] |

| CAS Number | 27485-15-0[1][2][3][5][6] |

| Synonyms | 9,10-dioxoanthracene-2,3-dicarboxylic acid[1] |

Physicochemical and Spectroscopic Profile

The physical properties of this compound are dictated by its rigid, planar structure and the hydrogen-bonding capabilities of its carboxylic acid moieties. These characteristics influence its solubility, stability, and utility as a building block in larger molecular architectures. Commercially, it is often available as a white to light yellow or green crystalline powder with a purity exceeding 98% as determined by HPLC[2][5][6][7].

Table of Physicochemical Properties:

| Property | Value |

| Melting Point | 342 °C[4][6][7] |

| Boiling Point | 627 °C at 760 mmHg[4] |

| Density | 1.608 g/cm³[4] |

| pKa (Predicted) | 2.20 ± 0.20[4] |

| Appearance | White to light yellow/green powder/crystal[2][5][7] |

Spectroscopic Insights:

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear evidence of the key functional groups. A characteristic broad vibrational band is observed between 2500–3200 cm⁻¹, which is indicative of the O-H stretching in the carboxylic acid dimers.[8] Additionally, peaks corresponding to the C-O stretching of the carboxylic acid are seen around 1136 cm⁻¹ and 1175 cm⁻¹[8]. The spectrum is also dominated by strong absorptions from the C=O groups of both the quinone and carboxylic acid functions.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. One documented and efficient method involves the intramolecular cyclization of a benzophenone derivative, which is a robust approach for forming the tricyclic anthraquinone core.

Expertise in Action: Causality of the Synthetic Route

The chosen method, an intramolecular Friedel-Crafts-type acylation, relies on the use of a strong acid catalyst, typically sulfuric acid. The acid serves two primary roles: first, it protonates a carbonyl group, activating the molecule for cyclization. Second, it acts as a powerful dehydrating agent, driving the reaction towards the formation of the condensed aromatic system by removing the water molecule generated during the ring closure. The high temperature is necessary to overcome the activation energy for this electrophilic aromatic substitution.

Caption: Synthesis of this compound.

Self-Validating Experimental Protocol:

This protocol is based on a reported synthesis with an 88% yield[9]. The success of the reaction can be validated at each stage through standard analytical techniques.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place Benzophenone-2,4,5-tricarboxylic acid.

-

For every 1 mole of the starting material, slowly add a calculated excess of concentrated sulfuric acid while stirring in an ice bath to control the initial exotherm.

-

-

Reaction Execution:

-

Once the addition is complete, slowly heat the reaction mixture to a temperature range of 120-130 °C[9].

-

Maintain this temperature with vigorous stirring for 3 hours to ensure complete cyclization[9]. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

-

Work-up and Isolation:

-

After 3 hours, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the acidic mixture onto crushed ice with stirring. This step is critical for precipitating the crude product while dissipating the heat from the acid-water dilution.

-

The resulting solid precipitate is isolated by vacuum filtration.

-

-

Purification and Validation:

-

Wash the crude product thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.

-

The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid.

-

The final product's identity and purity should be confirmed using HPLC, melting point analysis, and spectroscopic methods (FT-IR, NMR). The purity should exceed 98% for most research applications.

-

Key Applications in Research and Development

The rigid, planar structure and the presence of two carboxylic acid groups make this compound a highly valuable bifunctional linker molecule, particularly in materials science.

A. Metal-Organic Frameworks (MOFs)

The primary application for this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs)[2][7][8].

-

Structural Role: The dicarboxylate functionality allows it to coordinate with metal ions (or clusters) in a predictable manner, forming extended, porous, crystalline structures. Its rigidity helps in the formation of stable frameworks with permanent porosity, which is essential for applications in gas storage, separation, and catalysis.

-

Field-Proven Example (Lithium-Ion Batteries): A notable application is the synthesis of MOFs for use as cathode materials in lithium-ion batteries (LIBs).[8] In one study, this compound (referred to as H₂AQDC) was reacted with zinc acetate or manganese acetate via a simple hydrothermal reaction to produce 1D and 2D MOFs, respectively[8]. The anthraquinone core itself is electrochemically active, but its dissolution in organic electrolytes limits its performance. By incorporating it into a MOF structure, the framework effectively inhibits this dissolution, leading to significantly improved cycling stability and performance of the quinone-based electrode[8].

B. Specialty Monomers

As a dicarboxylic acid monomer, it can be used in polycondensation reactions with diols or diamines to synthesize specialty polymers[2][5][7]. The resulting polymers would incorporate the rigid and electroactive anthraquinone unit into their backbone, potentially leading to materials with unique thermal, electronic, or optical properties.

C. Pharmaceutical and Dye Intermediates

Anthraquinone derivatives have a long history of use in medicine and as dyes[10]. While direct applications of this specific diacid in drug development are less common, its structure serves as a valuable scaffold. The carboxylic acid groups provide handles for further chemical modification, allowing for the synthesis of more complex derivatives that could be investigated for biological activity, drawing on the known anticancer and antimicrobial properties of the broader anthraquinone family[10][11].

Safety and Handling

Scientific integrity demands a commitment to safety. This compound is classified as an irritant.

-

GHS Hazard Statements:

-

Precautionary Measures:

It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemicalPoint. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. Retrieved from [Link]

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705–748. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. Retrieved from [Link]

Sources

- 1. This compound | C16H8O6 | CID 3678091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 1G | Labscoop [labscoop.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | 27485-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of Anthraquinone-2,3-dicarboxylic Acid

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Anthraquinone-2,3-dicarboxylic Acid

Abstract

Anthraquinone and its derivatives represent a cornerstone in medicinal chemistry, with several analogues clinically approved as anticancer and antimicrobial agents.[1][2] The rigid, planar tricycle of the anthraquinone scaffold provides an ideal pharmacophore for interacting with biological macromolecules, notably through DNA intercalation and enzyme inhibition.[1][3] this compound (AQDA) is a specific analogue that has been explored as a versatile organic linker in the synthesis of advanced metal-organic frameworks (MOFs), particularly for applications in energy storage as cathodes for lithium-ion batteries.[4] However, its potential as a therapeutic agent remains largely unexplored. This technical guide, intended for researchers, computational chemists, and drug development professionals, outlines a comprehensive theoretical and computational workflow to characterize AQDA and evaluate its pharmacological potential. We will move from foundational quantum mechanical calculations to advanced molecular simulations, providing not just the protocols but the scientific rationale underpinning each methodological choice, thereby establishing a robust framework for in silico drug discovery.

Foundational Analysis: Elucidating the Intrinsic Properties of AQDA

Before assessing the interaction of AQDA with biological targets, it is imperative to establish a precise understanding of its intrinsic electronic and structural properties. Density Functional Theory (DFT) serves as the primary tool for this purpose, offering a balance between computational cost and accuracy that is well-suited for a molecule of this size.

Geometric Optimization and Electronic Structure

The first and most critical step is to determine the lowest energy conformation of the molecule. This optimized geometry is the foundation for all subsequent calculations, including docking and molecular dynamics.

Causality of Choice : An unoptimized, high-energy structure will produce erroneous interaction energies and an incorrect representation of the molecule's reactive potential. DFT, particularly with hybrid functionals like B3LYP, provides a reliable method for predicting molecular geometries and electronic properties.[5]

Step-by-Step Protocol: DFT Geometry Optimization

-

Structure Input : Draw the 2D structure of this compound (C₁₆H₈O₆) in a molecular editor (e.g., Avogadro, ChemDraw) and perform an initial 3D cleanup using a simple force field (e.g., MMFF94).

-

Software Selection : Employ a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Calculation Setup :

-

Method : Select the B3LYP hybrid functional. This functional is widely used and has been validated for a range of organic molecules, including anthraquinone derivatives.[5]

-

Basis Set : Use the Pople-style basis set 6-31G(d) or 6-311++G(d,p) for a higher level of theory. The inclusion of polarization (d) and diffuse (++) functions is crucial for accurately describing the non-bonding electrons on the oxygen atoms and potential hydrogen bonding.

-

Solvation Model : To simulate a physiological environment, incorporate an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.

-

-

Execution & Validation : Run the geometry optimization calculation. Convergence is achieved when the forces on the atoms and the change in energy between steps fall below predefined thresholds. The absence of imaginary frequencies in a subsequent frequency calculation validates that the optimized structure is a true energy minimum.

Data Presentation: Key Physicochemical and Computed Properties of AQDA

| Property | Value / Description | Source |

| Molecular Formula | C₁₆H₈O₆ | [6][7] |

| Molecular Weight | 296.23 g/mol | [6] |

| CAS Number | 27485-15-0 | [6][8] |

| Physical Form | White to light yellow powder/crystal | [7][8] |

| Computed XLogP3 | 1.9 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

| Primary Use | Organic Linker for Metal-Organic Frameworks (MOFs) | [4] |

Frontier Molecular Orbitals and Reactivity

From the optimized DFT calculation, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized.

Expert Insight : The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of these orbitals reveals the most probable sites for electrophilic (around HOMO) and nucleophilic (around LUMO) attack, providing clues to potential metabolic transformations and binding interactions. The calculated energy gap for a similar donor-acceptor complex involving anthraquinone was 3.6463 eV.[9]

Caption: Molecular structure of this compound.

Target Interaction Modeling: From Screening to Binding Pose Analysis

With a validated molecular structure, the next phase involves identifying potential biological targets and predicting how AQDA interacts with them. This is the core of structure-based drug design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (AQDA) when bound to a target protein. The output provides a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting key intermolecular interactions.

Expert Insight : The choice of a target is critical. Given the known activities of anthraquinone analogues, logical targets include DNA topoisomerase II, viral proteins like influenza RdRp, or kinases involved in cell cycle regulation.[1][2][10] The planarity of the anthraquinone core makes it a prime candidate for intercalation between DNA base pairs or fitting into flat, aromatic-rich binding pockets of enzymes.[1]

Step-by-Step Protocol: Molecular Docking Workflow

-

Ligand Preparation :

-

Use the DFT-optimized structure of AQDA.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.

-

-

Receptor Preparation :

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Binding Site Definition : Define a "grid box" that encompasses the known active site or a potential allosteric site of the protein. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.

-